N-(4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide
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Description
N-(4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease Drug Candidates
A study explored the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives to evaluate potential drug candidates for Alzheimer’s disease treatment. Through a series of steps, various N-substituted derivatives were synthesized and screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease therapy. These compounds were also evaluated for haemolytic activity to assess their safety as drug candidates (Rehman et al., 2018).
Anticancer Agents
Another research focused on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. These compounds demonstrated strong anticancer activity against certain cancer cell lines, highlighting their potential as therapeutic agents for cancer treatment. This study underscores the importance of further in vivo studies to confirm their therapeutic efficacy (Rehman et al., 2018).
Antibacterial Study
Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased their synthesis and antibacterial study. These compounds were synthesized through a series of steps and screened against both Gram-negative and Gram-positive bacteria. The study found moderate to significant antibacterial activity, indicating their potential as antibacterial agents (Khalid et al., 2016).
Anti-inflammatory Activity
Ibuprofen analogs incorporating piperidine showed potent anti-inflammatory activity in a study assessing their effectiveness through the carrageenan-induced rat paw oedema method. This study suggests these compounds as promising candidates for anti-inflammatory therapies (Rajasekaran et al., 1999).
Antibacterial Potentials
A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These compounds exhibited moderate inhibitory effects against various bacterial strains, highlighting the importance of structural features in antibacterial activity (Iqbal et al., 2017).
Properties
IUPAC Name |
N-[4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonyl-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-3-19(26)22-17-8-9-18(14(2)11-17)30(27,28)25-10-4-5-15(13-25)12-20-23-21(24-29-20)16-6-7-16/h8-9,11,15-16H,3-7,10,12-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEYVBJBAJULMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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